molecular formula C20H15N5O2S B15057067 1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15057067
M. Wt: 389.4 g/mol
InChI Key: GXVAGJIMRLWJHG-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a biphenyl group, a pyrimidinylthio group, and a triazole ring

Preparation Methods

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Introduction of the Pyrimidinylthio Group: The pyrimidinylthio group is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a thiol compound.

    Construction of the Triazole Ring: The triazole ring is formed through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form cyclic derivatives, often using catalysts or specific reaction conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-([1,1’-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H15N5O2S

Molecular Weight

389.4 g/mol

IUPAC Name

1-(4-phenylphenyl)-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C20H15N5O2S/c26-19(27)18-17(13-28-20-21-11-4-12-22-20)25(24-23-18)16-9-7-15(8-10-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27)

InChI Key

GXVAGJIMRLWJHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=C(N=N3)C(=O)O)CSC4=NC=CC=N4

Origin of Product

United States

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